(4-(3-Hydrazinyl-3-oxopropyl)phenyl)boronic acid

描述

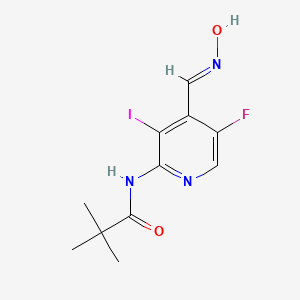

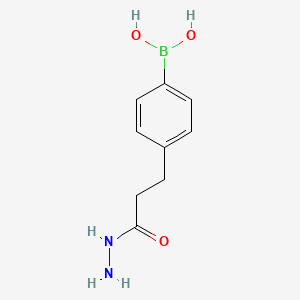

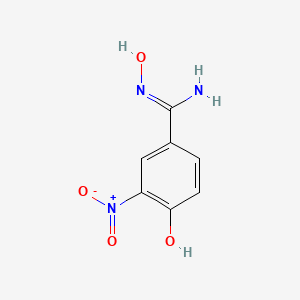

“(4-(3-Hydrazinyl-3-oxopropyl)phenyl)boronic acid” is a chemical compound with the molecular formula C9H13BN2O3 . It has a molecular weight of 208.02 . The compound is available from various suppliers .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H13BN2O3/c11-12-9(13)6-3-7-1-4-8(5-2-7)10(14)15/h1-2,4-5,14-15H,3,6,11H2,(H,12,13) . This code provides a specific representation of the molecule’s structure.科学研究应用

Anticancer Potential of Boronic Acid Derivatives

Boronic acid derivatives, including cinnamic acid and its phenolic analogs, are gaining attention in anticancer research due to their potential as traditional and synthetic antitumor agents. The structural functionality of these compounds provides multiple reactive sites for chemical modifications, leading to a wide range of anticancer activities. Recent studies have focused on the synthesis and biological evaluation of various cinnamoyl acids, esters, amides, hydrazides, and related derivatives, indicating a renewed interest in their antitumor efficacy (De, Baltas, & Bedos-Belval, 2011).

Boronic Acid Drugs Design and Discovery

The incorporation of boronic acids into medicinal chemistry has led to the FDA and Health Canada approval of several boronic acid drugs, with many more in clinical trials. Boronic acids enhance drug potency and improve pharmacokinetics, demonstrating the versatility and potential of boronic acid-based drugs in therapeutic applications. This review highlights the discovery processes, synthetic developments, and the benefits of incorporating boronic acids into drug designs (Plescia & Moitessier, 2020).

Boronic Acid in Organic Optoelectronics

The development of BODIPY-based materials, incorporating boronic acid derivatives, signifies progress in the field of organic optoelectronics. These materials serve as platforms for sensors, organic thin-film transistors, and organic photovoltaics. The review underlines the structural design and synthesis advancements of BODIPY-based organic semiconductors for application in OLED devices, showcasing the potential of boronic acid derivatives in enhancing 'metal-free' infrared emitters and contributing to future developments in optoelectronics (Squeo & Pasini, 2020).

Electrochemical Biosensors Utilizing Boronic Acid

Ferroceneboronic acid (FcBA) and its derivatives are explored for creating electrochemical biosensors, sensitive to sugars, glycated hemoglobin (HbA1c), fluoride ions, and more. By leveraging the unique properties of FcBA, these sensors offer a non-enzymatic approach to glucose sensing and monitoring HbA1c levels, showcasing the versatility of boronic acid derivatives in the development of innovative biosensing technologies (Wang, Takahashi, Du, & Anzai, 2014).

Boronic Acid in Flame Retardancy

Phytic acid (PA), a boron-containing compound, is highlighted for its application as a flame retardant for natural fabrics like cotton and wool. The synergistic effects of PA with chitosan, silicon, nitrogen, and boron-based molecules offer multi-functional properties to treated fabrics, including antimicrobial and hydrophobic features. This review emphasizes PA's potential as a sustainable alternative to conventional flame retardants, underscoring the importance of further research in optimizing boron-based compounds for environmental and safety applications (Sykam, Försth, Sas, Restás, & Das, 2021).

安全和危害

属性

IUPAC Name |

[4-(3-hydrazinyl-3-oxopropyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BN2O3/c11-12-9(13)6-3-7-1-4-8(5-2-7)10(14)15/h1-2,4-5,14-15H,3,6,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHMVRIUROYAQAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CCC(=O)NN)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10656875 | |

| Record name | [4-(3-Hydrazinyl-3-oxopropyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(3-Hydrazinyl-3-oxopropyl)phenyl)boronic acid | |

CAS RN |

957034-83-2 | |

| Record name | 4-Boronobenzenepropanoic acid 1-hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957034-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(3-Hydrazinyl-3-oxopropyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(4-Fluoro-3-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1418254.png)

![N-(3-Methoxypropyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1418256.png)

![N-Cyclopentyl-6',7'-dimethyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1418258.png)

![2-(3,5-Dimethylpiperidin-1-yl)-9-(4-methylphenyl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine](/img/structure/B1418264.png)

![1-(4-fluorobenzyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1418267.png)

![N-(4-Methylbenzyl)-1'H-spiro[cyclohexane-1,2'-quinoxalin]-3'-amine](/img/structure/B1418268.png)

![3-(4-Aminobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B1418273.png)

![3-[4-(2-Trifluoromethoxyphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1418274.png)

![2-[(3,4-Dimethoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B1418276.png)